2,2,2-Trifluoro-1-(5-fluoro-2-isobutoxyphenyl)ethanone

Description

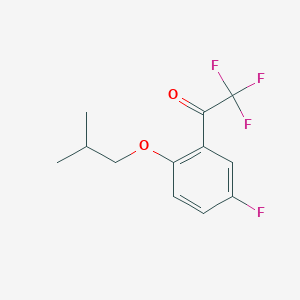

Chemical Structure: 2,2,2-Trifluoro-1-(5-fluoro-2-isobutoxyphenyl)ethanone (CAS: 1443310-83-5) is a fluorinated aromatic ketone featuring:

- A trifluoroacetyl group (–COCF₃) at position 1 of the phenyl ring.

- 5-Fluoro and 2-isobutoxy substituents on the phenyl ring, imparting steric bulk and electronic effects.

Properties

CAS No. |

1443334-58-4 |

|---|---|

Molecular Formula |

C12H12F4O2 |

Molecular Weight |

264.22 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-[5-fluoro-2-(2-methylpropoxy)phenyl]ethanone |

InChI |

InChI=1S/C12H12F4O2/c1-7(2)6-18-10-4-3-8(13)5-9(10)11(17)12(14,15)16/h3-5,7H,6H2,1-2H3 |

InChI Key |

UAHUADQAPCOMOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)F)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(5-fluoro-2-isobutoxyphenyl)ethanone typically involves the reaction of 5-fluoro-2-isobutoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-fluoro-2-isobutoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2,2-Trifluoro-1-(5-fluoro-2-isobutoxyphenyl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(5-fluoro-2-isobutoxyphenyl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl and fluoro groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes, receptors, or other biomolecules more effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Compound A : 2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethanone (CAS: 266,22183)

- Structure: Phenyl ring substituted with a phenoxy group (–OPh) at position 3.

- Comparison: The phenoxy group is bulkier and more electron-rich than isobutoxy, altering reactivity in electrophilic substitution. Lower lipophilicity compared to the isobutoxy derivative due to aromaticity.

Compound B : 1-(4-Fluorophenyl)-2,2,2-trifluoroethanone (CAS: 192,11408)

- Structure : Single 4-fluoro substituent on the phenyl ring.

- Comparison :

- Lacks the ether substituent, reducing steric hindrance and increasing solubility in polar solvents.

- Higher electrophilicity at the carbonyl carbon due to fewer electron-donating groups.

Compound C : 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone (CAS: 204,15014)

- Structure : 4-Methoxy substituent (–OMe) on the phenyl ring.

- Comparison :

- Methoxy is smaller and less lipophilic than isobutoxy, leading to higher aqueous solubility.

- Electron-donating methoxy group reduces the electrophilicity of the trifluoroacetyl group compared to the target compound.

Physicochemical Properties

*Estimated using fragment-based methods.

Comparison with Triazole Derivatives :

- Compounds like 2,2,2-Trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanone (CAS: Not listed) incorporate a triazole ring . Triazole derivatives exhibit higher polarity and hydrogen-bonding capacity due to the heterocyclic ring. The target compound’s isobutoxy group provides better membrane permeability compared to triazole analogs.

Biological Activity

2,2,2-Trifluoro-1-(5-fluoro-2-isobutoxyphenyl)ethanone is a fluorinated organic compound that has garnered attention for its potential biological activities. Fluorinated compounds are often explored for their unique properties in medicinal chemistry, particularly for their roles in enhancing the efficacy and selectivity of pharmaceuticals. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C12H12F4O

- IUPAC Name : this compound

This compound features a trifluoromethyl group and a phenyl ring substituted with a fluoro and isobutoxy group, which may contribute to its biological activity.

Antibacterial Activity

Recent studies have indicated that fluorinated compounds exhibit significant antibacterial properties. For instance, a series of fluoro and trifluoromethyl-substituted salicylanilide derivatives demonstrated potent activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL . Although specific data for this compound is limited, the structural similarities suggest it may possess comparable antibacterial effects.

Table 1: Antibacterial Activity of Fluorinated Compounds

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Compound 22 | 0.031 - 0.062 | MRSA |

| Compound 24 | <1 | Vero Cells (Selectivity Index >10) |

| This compound | TBD | TBD |

Cytotoxicity

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. The selectivity index (SI), which compares the cytotoxic effects on human cells to antibacterial efficacy, is a key parameter. Compounds with an SI greater than 10 are generally considered promising candidates for further development . While specific cytotoxicity data for this compound is not available in current literature, related compounds have shown favorable profiles.

Case Studies

In a study exploring the biological effects of fluorinated salicylanilides, several derivatives were synthesized and tested for their antibacterial properties against MRSA strains. Notably, one derivative exhibited potent bactericidal activity comparable to vancomycin and significantly reduced pre-formed biofilms . This highlights the potential of fluorinated compounds in addressing antibiotic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.